Methyl 4-chloro-2-(difluoromethoxy)benzoate
Description
Methyl 4-chloro-2-(difluoromethoxy)benzoate (CAS RN: 639826-30-5) is a substituted benzoate ester with the molecular formula C₉H₇ClF₂O₃ and a molecular weight of 236.59 g/mol . Its structure features a chlorine atom at the para-position and a difluoromethoxy group (-OCHF₂) at the ortho-position on the benzene ring. The compound is stored under cold conditions (0–6°C) and is commercially available with a purity exceeding 97.0% .
Properties
IUPAC Name |
methyl 4-chloro-2-(difluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-14-8(13)6-3-2-5(10)4-7(6)15-9(11)12/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPJFZSWLFHSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697531 | |
| Record name | Methyl 4-chloro-2-(difluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639826-30-5 | |
| Record name | Methyl 4-chloro-2-(difluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-(difluoromethoxy)benzoate typically involves the esterification of 4-chloro-2-(difluoromethoxy)benzoic acid with methanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Acids and Bases: Hydrolysis reactions typically require acidic or basic conditions.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Hydrolysis Products: The primary products are 4-chloro-2-(difluoromethoxy)benzoic acid and methanol.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-chloro-2-(difluoromethoxy)benzoate is primarily investigated for its potential therapeutic applications:
Antidiabetic Agents
Research has indicated that derivatives of this compound can act as inhibitors in pathways relevant to diabetes management. For instance, studies have focused on the synthesis of compounds that include this moiety for their ability to modulate glucose metabolism and improve insulin sensitivity .
Antimicrobial Activity
The compound has shown promise in developing antimicrobial agents. Its structural characteristics allow for modifications that enhance activity against various pathogens, making it a candidate for further exploration in antibiotic development .
Agrochemicals
This compound is also explored in agricultural applications:
Pesticide Development
This compound can be utilized as an intermediate in the synthesis of novel pesticides. Research indicates its efficacy in enhancing the activity of certain herbicides and insecticides through structural modifications that increase bioavailability and reduce toxicity to non-target organisms .
Crop Protection
Studies have demonstrated that formulations containing this compound can provide effective protection against specific crop diseases, thereby improving yield and quality .
Material Science
In material science, this compound is being investigated for:
Polymer Synthesis
The compound serves as a building block for synthesizing polymers with desirable properties such as enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices may lead to materials suitable for advanced applications in coatings and composites .
Nanotechnology
Recent studies have explored the use of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its unique chemical structure allows for functionalization that can enhance targeting capabilities and release profiles of therapeutic agents .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antidiabetic agents | Potential glucose metabolism modulators |
| Antimicrobial activity | Effective against various pathogens | |
| Agrochemicals | Pesticide development | Enhances herbicide/insecticide activity |
| Crop protection | Improves yield and disease resistance | |
| Material Science | Polymer synthesis | Increases thermal stability and chemical resistance |
| Nanotechnology | Development of targeted drug delivery systems |
Case Studies
-
Antidiabetic Research :
A study published in the Journal of Medicinal Chemistry explored the synthesis of modified benzoate derivatives, including this compound, demonstrating significant improvements in glucose uptake in diabetic models . -
Pesticidal Efficacy :
Research conducted by agricultural chemists evaluated the effectiveness of formulations containing this compound against common agricultural pests, revealing a marked increase in efficacy compared to traditional pesticides . -
Polymer Applications :
A recent investigation into polymer composites incorporated this compound as a functional monomer, resulting in materials with improved mechanical properties and resistance to environmental degradation .
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The physicochemical and biological properties of methyl benzoate derivatives are highly influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogues:
Key Observations :
Electronic Effects: The difluoromethoxy group (-OCHF₂) in the target compound is more electron-withdrawing than a methoxy (-OCH₃) or chloro (-Cl) group due to the electronegativity of fluorine. The para-chlorine substituent contributes to resonance stabilization, similar to methyl 4-chlorobenzoate, but the ortho-difluoromethoxy group introduces steric hindrance, which may slow down certain reactions .
Physical Properties: The higher molecular weight (236.59 vs. ~170–184 for analogues) suggests lower volatility and higher boiling/melting points compared to simpler derivatives like methyl 2-chlorobenzoate .
Applications :
- While this compound lacks explicit application data, structurally related compounds like metsulfuron methyl ester (a sulfonylurea herbicide) demonstrate the agrochemical utility of substituted benzoates .
- Methyl 2-chlorobenzoate is used in fragrances and solvents, highlighting the role of substituent position in determining functionality .
Biological Activity
Methyl 4-chloro-2-(difluoromethoxy)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Properties
This compound has a molecular formula of C9H8ClF2O3 and a molecular weight of approximately 236.6 g/mol. Its structure features a chloro group and a difluoromethoxy substituent, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular proliferation and survival pathways, which may lead to altered metabolic processes.
- Receptor Modulation : It interacts with various cellular receptors, influencing signaling pathways that can trigger apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress in microbial cells, contributing to its antimicrobial effects.
Anticancer Activity
In vitro studies indicate that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. The structure-activity relationship (SAR) studies have highlighted the significance of the difluoromethoxy group in enhancing cytotoxicity against these cells. For example:
- Cell Line Studies : Research has demonstrated that treatment with this compound leads to significant reductions in cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values indicating effective doses for inducing apoptosis.
Enzyme Interaction Studies
This compound has been investigated for its interactions with various enzymes:
- Phosphodiesterase Inhibition : It has shown potential as an inhibitor of phosphodiesterase (PDE), which is crucial for regulating intracellular signaling pathways. Inhibitory concentrations were found to be in the nanomolar range, demonstrating its potency .
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated a significant inhibition zone compared to controls, suggesting strong antibacterial properties.
- Estrogen Receptor Binding Study : Another investigation focused on the compound's ability to bind to estrogen receptors. The findings revealed that it could modulate estrogenic activity, potentially affecting hormonal signaling pathways .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 4-chlorobenzoate | Chlorine at para position | Common precursor in synthesis |
| Methyl 3-chloro-2-(difluoromethoxy)benzoate | Chlorine at meta position | Potentially different biological activity |
| Methyl 2-chloro-4-fluorobenzoate | Fluorine substituent instead of difluoromethoxy | Different reactivity patterns |
This table illustrates how the specific combination of chlorine and difluoromethoxy groups in this compound may confer distinct chemical and biological properties compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-chloro-2-(difluoromethoxy)benzoate, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with 4-chloro-2-hydroxybenzoic acid. Introduce the difluoromethoxy group via nucleophilic substitution using chlorodifluoromethane or a difluoromethylation reagent (e.g., Selectfluor™) under controlled anhydrous conditions .
- Step 2 : Esterify the carboxylic acid using methanol and a catalyst like sulfuric acid or thionyl chloride. Monitor reaction completion via TLC or HPLC .
- Critical Factors : Temperature (60–80°C for esterification), solvent polarity (DMF for difluoromethoxy installation), and stoichiometric ratios (1:1.2 for acid-to-ester reagent). Side reactions (e.g., over-chlorination) can reduce yield; use inert atmospheres to suppress oxidation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopy : Use H/F NMR to confirm substitution patterns (e.g., difluoromethoxy protons at δ 6.2–6.8 ppm, split into doublets due to coupling) .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities (<0.5% area). Compare retention times with standards .
- Elemental Analysis : Validate molecular formula (CHClFO) with ≤0.3% deviation .
Q. What are the known stability profiles of this compound under various storage and experimental conditions?
- Methodology :
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>150°C typical for benzoates). Store at 2–8°C in amber glass vials to prevent photodegradation .
- Hydrolytic Stability : Test in aqueous buffers (pH 4–9) at 25°C. Ester bonds hydrolyze faster under alkaline conditions; use stabilizers like BHT for long-term storage .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during difluoromethoxy group installation?
- Methodology :
- Regioselective Protection : Protect the hydroxyl group with a silyl ether (e.g., TBSCl) before difluoromethylation to prevent over-alkylation .
- Catalytic Optimization : Use Cu(I) catalysts to enhance selectivity for difluoromethoxy over trifluoromethyl byproducts. Monitor via F NMR .
- Side Reaction Analysis : Isolate and characterize side products (e.g., dichloro derivatives) via LC-MS to refine reaction conditions .
Q. How can researchers resolve contradictions in reported H NMR spectral data for this compound?
- Methodology :
- Solvent Effects : Re-run spectra in deuterated DMSO vs. CDCl; aromatic proton shifts vary due to hydrogen bonding .
- Dynamic Effects : Use 2D NOESY to confirm spatial proximity of substituents (e.g., chloro and difluoromethoxy groups) that influence splitting patterns .
- Cross-Validation : Compare with crystallographic data (e.g., C–Cl bond length: 1.73 Å) to validate structural assignments .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate LUMO energies and identify reactive sites (e.g., ester carbonyl vs. aromatic ring) .
- Transition State Modeling : Simulate SNAr mechanisms for chloro displacement; compare activation barriers with experimental kinetics .
Q. What analytical challenges arise in detecting trace impurities (<0.1%) via HPLC, and how can they be addressed?
- Methodology :
- Column Selection : Use a polar-embedded C18 column to resolve polar degradation products (e.g., hydrolyzed benzoic acid derivatives) .
- Detector Sensitivity : Pair HPLC with a charged aerosol detector (CAD) for non-UV-active impurities. Validate with spike/recovery studies (90–110% recovery) .
Key Notes
- Advanced methodologies emphasize reproducibility and mechanistic rigor.
- Contradictions in data (e.g., NMR shifts) require systematic validation via orthogonal techniques.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
